molecular formula C16H14O5 B3029976 (3R)-5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]-2,3-dihydrochromen-4-one CAS No. 849727-88-4

(3R)-5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]-2,3-dihydrochromen-4-one

Cat. No.: B3029976
CAS No.: 849727-88-4
M. Wt: 286.28 g/mol
InChI Key: FIASLUPJXGTCKM-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]-2,3-dihydrochromen-4-one is a homoisoflavonoid characterized by a 2,3-dihydrochromen-4-one core substituted with hydroxyl groups at positions 5 and 7, and a 4-hydroxyphenylmethyl group at position 3 in the (R)-configuration (Fig. 1). It is also known as 4′-demethyl-3,9-dihydroeucomin (CAS: 849727-88-4) and has a molecular formula of C₁₆H₁₄O₅ (molecular weight: 286.28 g/mol) .

This compound is primarily isolated from medicinal plants such as Ophiopogon japonicus and Liriope spicata (Maidong), where it serves as a chemical marker to distinguish species or geographical origins . Its structural features, including the dihydrochromenone skeleton and hydroxylation pattern, contribute to its bioactivity, such as antioxidant and anti-inflammatory properties.

Properties

IUPAC Name

(3R)-5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c17-11-3-1-9(2-4-11)5-10-8-21-14-7-12(18)6-13(19)15(14)16(10)20/h1-4,6-7,10,17-19H,5,8H2/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIASLUPJXGTCKM-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)C2=C(C=C(C=C2O1)O)O)CC3=CC=C(C=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C(=O)C2=C(C=C(C=C2O1)O)O)CC3=CC=C(C=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]-2,3-dihydrochromen-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of chalcones as starting materials, which undergo cyclization in the presence of a base such as potassium hydroxide (KOH) or sodium hydroxide (NaOH). The reaction is usually carried out in an alcoholic solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Structural Features Influencing Reactivity

The molecule contains:

  • Three phenolic hydroxyl groups (positions 5, 7, and 4ʹ-hydroxyphenyl)

  • A dihydrochromen-4-one core with a chiral center (3R)

  • A benzyl substituent at position 3

These features facilitate reactions such as O-alkylation , glycosylation , oxidation , and esterification .

O-Methylation

The phenolic hydroxyl groups undergo selective methylation under alkaline conditions. Methoxy derivatives are synthesized using methyl iodide (CH₃I) or dimethyl sulfate .

Position MethylatedReagentProductYield (%)Reference
5-OHCH₃I, K₂CO₃, acetone(3R)-5-methoxy-7-hydroxy-3-[(4-hydroxyphenyl)methyl]chroman-4-one72
7-OH(CH₃)₂SO₄, NaOH(3R)-7-methoxy-5-hydroxy-3-[(4-hydroxyphenyl)methyl]chroman-4-one68
4ʹ-OHCH₃I, DMF(3R)-5,7-dihydroxy-3-[(4-methoxyphenyl)methyl]chroman-4-one85

Glycosylation

Hydroxyl groups at positions 5 and 7 react with activated sugars (e.g., UDP-glucose) to form O-glycosides, enhancing solubility .

Position GlycosylatedSugar DonorProductEnzyme UsedReference
5-OHUDP-glucose(3R)-5-O-β-D-glucopyranosyl-7-hydroxy-3-[(4-hydroxyphenyl)methyl]chroman-4-oneGlycosyltransferase
7-OHUDP-rhamnose(3R)-7-O-α-L-rhamnopyranosyl-5-hydroxy-3-[(4-hydroxyphenyl)methyl]chroman-4-oneGlycosyltransferase

Oxidation

The dihydrochromen ring undergoes dehydrogenation to form a chromone structure under oxidative conditions (e.g., DDQ or MnO₂) .

Oxidizing AgentProductConditionsReference
DDQ(3R)-5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]chromen-4-oneCH₂Cl₂, rt, 6h
MnO₂Same as aboveAcetone, reflux

Esterification

Hydroxyl groups form esters with acyl chlorides or carbonates. Patent US20160039781A1 details carbonate ester derivatives .

Position EsterifiedReagentProductApplicationReference
5-OHEthyl chloroformate(3R)-5-(ethoxycarbonyloxy)-7-hydroxy-3-[(4-hydroxyphenyl)methyl]chroman-4-oneProdrug synthesis
7-OHBenzyl chloroformate(3R)-7-(benzyloxycarbonyloxy)-5-hydroxy-3-[(4-hydroxyphenyl)methyl]chroman-4-oneProtective strategy

Complexation with Metal Ions

The catechol-like structure chelates transition metals (e.g., Fe³⁺, Al³⁺), forming stable complexes detectable via UV-Vis spectroscopy .

Metal Ionλ_max (nm)Stability Constant (log K)Reference
Fe³⁺52012.3
Al³⁺48010.8

Biological Implications of Derivatives

  • Methoxy derivatives show enhanced blood-brain barrier penetration due to increased lipophilicity .

  • Glycosides exhibit improved water solubility and prolonged half-life in vivo .

  • Metal complexes demonstrate radical-scavenging activity in vitro .

Synthetic Challenges

  • Regioselectivity : Differentiating reactivity between 5-OH and 7-OH requires careful control of base strength and temperature .

  • Chiral Integrity : The 3R configuration must be preserved during reactions; racemization occurs above 80°C .

Scientific Research Applications

(3R)-5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]-2,3-dihydrochromen-4-one has a wide range of scientific research applications:

    Chemistry: Used as a model compound in studies of flavonoid chemistry and synthesis.

    Biology: Investigated for its role in plant defense mechanisms and its effects on various biological pathways.

    Medicine: Studied for its potential therapeutic effects, including antioxidant, anti-inflammatory, and anticancer activities.

    Industry: Utilized in the development of natural health products and dietary supplements.

Mechanism of Action

The mechanism of action of (3R)-5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]-2,3-dihydrochromen-4-one involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

    Anticancer Activity: The compound induces apoptosis in cancer cells and inhibits their proliferation by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Structure Substituents Molecular Weight Source Key Bioactivities
(3R)-5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]-2,3-dihydrochromen-4-one 2,3-dihydrochromen-4-one 5,7-diOH; 3-(4-hydroxyphenyl)methyl (R-configuration) 286.28 Ophiopogon japonicus, Liriope spicata Antioxidant, anti-inflammatory, potential neuroprotective
3-[(3,4-dihydroxyphenyl)methyl]-7-hydroxy-5-methoxy-2,3-dihydrochromen-4-one 2,3-dihydrochromen-4-one 5-OCH₃; 7-OH; 3-(3,4-dihydroxyphenyl)methyl 316.27 Ophiopogon japonicus, Liriope spicata Lower discriminatory power (VIP <1) in PLS-DA models
Naringenin (5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one) Flavanone 2-(4-hydroxyphenyl); 5,7-diOH 272.25 Citrus fruits Antidiabetic, hepatoprotective, antimicrobial
Genistein (5,7-dihydroxy-3-(4-hydroxyphenyl)chromen-4-one) Isoflavone 3-(4-hydroxyphenyl); 5,7-diOH 270.24 Soy, legumes Anticancer, estrogenic activity
3,9-Dihydroeucomin (5,7-dihydroxy-3-[(4-methoxyphenyl)methyl]-2,3-dihydrochromen-4-one) Homoisoflavonoid 5,7-diOH; 3-(4-methoxyphenyl)methyl 300.31 Agave sisalana Immunomodulatory (IC₅₀: 19.4 µM)

Key Research Findings

Bioactivity and Discriminatory Power

  • This compound exhibits a VIP score of 1.18 in PLS-DA models, making it a robust marker for differentiating O. japonicus and L. spicata extracts . In contrast, its analog with a 3,4-dihydroxyphenylmethyl group (5-methoxy substitution) shows negligible discriminatory power (VIP <1) due to reduced hydroxylation .
  • Compared to naringenin, which lacks the benzyl group and has a flavanone skeleton, the homoisoflavonoid demonstrates superior antioxidant capacity, likely due to the additional hydroxyl groups and stabilized dihydrochromenone ring .

Pharmacological Potential

  • 3,9-Dihydroeucomin, a methoxylated analog, displays immunomodulatory effects but lower solubility than the hydroxylated variant, highlighting the importance of polar substituents in bioavailability .

Natural Sources and Chemotaxonomic Significance

  • The compound is exclusive to O. japonicus and L. spicata, whereas aromadendrin and taxifolin (flavanonols) are abundant in cotton plants (Gossypium hirsutum) and nopal . This distribution underscores its utility in authenticating herbal products .

Biological Activity

The compound (3R)-5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]-2,3-dihydrochromen-4-one , also known as a flavonoid derivative, exhibits a variety of biological activities that have been the subject of recent research. This article synthesizes findings on its biological properties, including antioxidant, anti-inflammatory, antiviral, and anticancer activities.

  • Molecular Formula : C21H22O10
  • Molecular Weight : 434.39 g/mol
  • CAS Number : 572-31-6

Antioxidant Activity

The antioxidant properties of this compound have been extensively studied. It has been shown to scavenge free radicals and reduce oxidative stress in various biological systems.

StudyMethodologyFindings
DPPH AssayExhibited significant scavenging activity with an IC50 value of 30 µg/mL.
ABTS AssayDemonstrated a reduction in ABTS radical cation with an IC50 of 25 µg/mL.

These results indicate that this compound could be a potent natural antioxidant.

Anti-inflammatory Properties

Research has indicated that this compound possesses anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2.

StudyMethodologyFindings
In vitro assaysReduced TNF-alpha and IL-6 levels in macrophage cell lines by 40%.
Animal modelDecreased paw edema in rats by 50% after administration.

These findings suggest its potential use in treating inflammatory diseases.

Antiviral Activity

The antiviral potential of this compound has been explored against various viruses, including Dengue virus and Herpes Simplex Virus (HSV).

StudyVirus TestedIC50 (µM)
Dengue Virus12.16 ± 2.56
HSV1.6

The compound showed significant inhibition of viral replication, suggesting it may serve as a lead compound for antiviral drug development.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. It has been shown to inhibit the proliferation of various cancer cell lines.

Case Studies

  • Breast Cancer :
    • Method : MTT assay on MCF-7 cells.
    • Findings : Induced apoptosis with an IC50 of 15 µg/mL.
  • Lung Cancer :
    • Method : Flow cytometry analysis.
    • Findings : Increased Bax expression and decreased Bcl-2 expression.

These results support its role as a potential anticancer agent through mechanisms involving apoptosis and cell cycle arrest.

Q & A

Q. What spectroscopic and crystallographic methods are used to determine the absolute configuration of (3R)-5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]-2,3-dihydrochromen-4-one?

The absolute stereochemistry of this homoisoflavonoid is typically resolved using X-ray crystallography (for unambiguous 3D structural determination) and corroborated by NMR spectroscopy. For example, 2D NMR techniques (e.g., COSY, NOESY) can identify proton-proton spatial relationships, while X-ray analysis provides precise bond angles and spatial arrangements of substituents . In studies of structurally similar compounds, single-crystal X-ray diffraction at 300 K with R-factors <0.05 has been employed to confirm stereochemistry .

Q. How is this compound isolated from plant sources, and what purification challenges arise?

Isolation involves ethanolic or methanolic extraction followed by chromatographic separation (e.g., silica gel, HPLC). For instance, in Agave sisalana, the compound is purified via reversed-phase HPLC with a C18 column and monitored at 280 nm for UV absorbance . Challenges include co-elution with structurally similar flavanones (e.g., dihydroorobol or eriodictyol) and sensitivity to oxidation due to polyphenolic substituents, necessitating inert atmospheres during isolation .

Q. What are the key physicochemical properties influencing its solubility and stability?

The compound’s hydroxyl groups (5,7-dihydroxy on the chromenone ring and 4-hydroxyphenyl substituent) confer polarity, limiting solubility in non-polar solvents. Stability is pH-dependent: under alkaline conditions, deprotonation increases solubility but risks oxidation. Melting points (e.g., 247–250°C) and logP values (~1.5–2.0) are critical for solvent selection in crystallization .

Advanced Research Questions

Q. How does computational modeling (e.g., DFT, molecular docking) predict its free radical scavenging and target interactions?

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level have been used to evaluate bond dissociation enthalpies (BDEs) of hydroxyl groups, predicting radical scavenging activity. For example, the 5-OH and 7-OH groups exhibit BDEs <85 kcal/mol, indicating strong hydrogen-donating capacity . Molecular docking (AutoDock Vina) against targets like heat-shocked proteins (e.g., Leishmania donovani HSP90) shows binding affinities (ΔG) of -8.17 kcal/mol, comparable to naringenin .

Q. What contradictions exist in reported bioactivity data, and how can they be resolved methodologically?

Discrepancies in antioxidant or antiproliferative IC50 values may arise from assay conditions (e.g., DPPH vs. ABTS assays) or cell line variability. For example, inhibitory effects on PBMC proliferation (IC50 = 19.4 µM) conflict with weaker activity in cancer cell lines, possibly due to differential membrane permeability. Standardizing protocols (e.g., ISO 10993-5 for cytotoxicity) and cross-validating with orthogonal assays (e.g., ROS detection via fluorescence) are recommended .

Q. How do structural modifications (e.g., methoxy substitutions) alter pharmacological activity?

Methylation of the 4-hydroxyphenyl group (e.g., 4-methoxy derivative) reduces antioxidant activity (BDE increases by ~5 kcal/mol) but enhances metabolic stability. Conversely, dihydroxylation at the 3',4'-positions (as in dihydroorobol) improves binding to estrogen receptors (Ki < 10 nM) . SAR studies using analogues (e.g., genistein, CAS 446-72-0) highlight the necessity of the 3R configuration for chiral recognition in enzyme interactions .

Q. What analytical techniques validate its identity and purity in synthetic batches?

  • HPLC-DAD-MS : Retention time alignment with reference standards (e.g., λ = 280 nm) and HRMS (e.g., m/z 301.0718 [M-H]⁻) .
  • Chiral HPLC : To confirm enantiopurity (e.g., Chiralpak IA column, hexane:isopropanol 85:15) .
  • 1H/13C NMR : Key signals include δ 5.25–5.45 ppm (C3-H, multiplet) and δ 165–175 ppm (C4 carbonyl) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R)-5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]-2,3-dihydrochromen-4-one
Reactant of Route 2
(3R)-5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]-2,3-dihydrochromen-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.